2,2-Dibromobutanal
Overview
Description
2,2-Dibromobutanal is an organic compound with the molecular formula C4H6Br2O. It is a dibromo derivative of butanal, characterized by the presence of two bromine atoms attached to the second carbon of the butanal structure. This compound is of interest in organic synthesis and various chemical reactions due to its unique reactivity and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromobutanal can be synthesized through the bromination of butanal. The reaction typically involves the addition of bromine (Br2) to butanal in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromobutanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to butanal or other reduced forms.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Butanal or butanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dibromobutanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromobutanal involves its reactivity with various chemical reagents and biological molecules. The presence of bromine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution and addition reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromobutane: Similar in structure but lacks the aldehyde functional group.
2,3-Dibromobutane: Another dibromo derivative of butane with bromine atoms at different positions.
2-Bromobutanal: Contains only one bromine atom, making it less reactive compared to 2,2-dibromobutanal.
Uniqueness
This compound is unique due to the presence of two bromine atoms at the same carbon position, which significantly influences its reactivity and chemical behavior. This structural feature makes it a valuable compound in organic synthesis and various chemical transformations.
Properties
IUPAC Name |
2,2-dibromobutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGKSMFUDWVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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